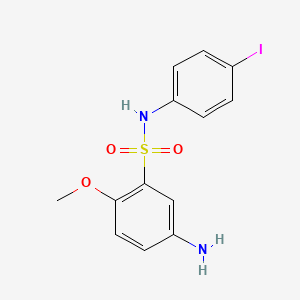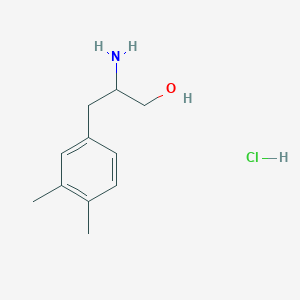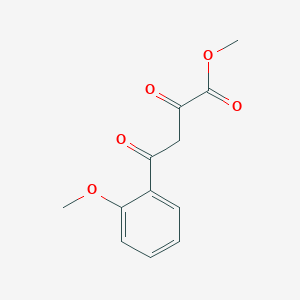
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely studied for its anti-tumor activity. It was initially developed as a tyrosine kinase inhibitor, but recent research has shown that it also has other mechanisms of action that contribute to its anti-cancer effects. In
Mechanism of Action
In addition to its tyrosine kinase inhibitory activity, 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been shown to have other mechanisms of action that contribute to its anti-cancer effects. It can induce apoptosis, inhibit cell proliferation, and modulate the immune system. It also has anti-angiogenic effects, which can lead to the reduction of tumor blood supply and subsequent tumor growth inhibition.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on cancer cells. It can inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. It can also induce the expression of pro-apoptotic proteins, such as BAX and BAD, leading to apoptosis of cancer cells. Physiologically, this compound can reduce tumor size and decrease tumor blood supply, leading to tumor growth inhibition.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential off-target effects, which can lead to unwanted side effects and affect the interpretation of experimental results.
Future Directions
Future research on 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. It could also explore the role of this compound in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies could investigate the potential use of this compound as a diagnostic tool for cancer detection and monitoring.
Synthesis Methods
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 2-methoxybenzoic acid, followed by sulfonation and amidation reactions. The final product is a white to off-white powder that is soluble in water and organic solvents.
Scientific Research Applications
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its anti-tumor activity in various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth and angiogenesis.
properties
IUPAC Name |
5-amino-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCGESRDLKAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)


![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)
